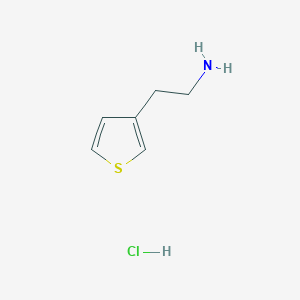

2-(Thiophen-3-yl)ethanamine hydrochloride

Description

The exact mass of the compound 2-(Thiophen-3-yl)ethanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Thiophen-3-yl)ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Thiophen-3-yl)ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-thiophen-3-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS.ClH/c7-3-1-6-2-4-8-5-6;/h2,4-5H,1,3,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUCPHDVJORSMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482772 | |

| Record name | 2-(thiophen-3-yl)ethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34843-84-0 | |

| Record name | 2-(thiophen-3-yl)ethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(thiophen-3-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Thiophen-3-yl)ethanamine HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Thiophen-3-yl)ethanamine hydrochloride is a heterocyclic organic compound featuring a thiophene ring linked to an ethylamine side chain, presented as its hydrochloride salt. This molecule serves as a valuable building block in medicinal chemistry and drug discovery, with the thiophene moiety being a key structural feature in numerous pharmaceuticals due to its bioisosteric relationship with the benzene ring. The presence of the amine group and the thiophene heterocycle imparts specific physicochemical characteristics that are critical for its application in the synthesis of more complex molecules with potential therapeutic activities.

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Thiophen-3-yl)ethanamine HCl. As a senior application scientist, this document is structured to deliver not just data, but also the scientific rationale behind the experimental methodologies, ensuring a deeper understanding for researchers and drug development professionals.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity and structure unequivocally.

| Property | Value | Source |

| Chemical Name | 2-(Thiophen-3-yl)ethanamine hydrochloride | [1][2] |

| Synonyms | 3-Thiopheneethanamine hydrochloride, 2-(3-Thienyl)ethanamine hydrochloride | [3] |

| CAS Number | 34843-84-0 | [1][2] |

| Molecular Formula | C₆H₁₀ClNS | [1][2] |

| Molecular Weight | 163.67 g/mol | [4] |

| Chemical Structure |

Caption: Chemical structure of 2-(Thiophen-3-yl)ethanamine hydrochloride.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount in drug development, influencing everything from formulation to ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Physical State and Appearance

2-(Thiophen-3-yl)ethanamine HCl is a white to off-white crystalline solid at room temperature.

Melting Point

The melting point is a critical indicator of purity and is essential for many manufacturing processes.

| Property | Value |

| Melting Point | 215-216 °C |

Methodology for Determination: Differential Scanning Calorimetry (DSC)

A standard method for determining the melting point is Differential Scanning Calorimetry (DSC). This thermoanalytical technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Experimental Protocol: DSC for Melting Point Determination

-

Sample Preparation: Accurately weigh 1-3 mg of 2-(Thiophen-3-yl)ethanamine HCl into a standard aluminum DSC pan.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Caption: Workflow for Melting Point Determination by DSC.

Solubility

Solubility is a key determinant of a drug candidate's bioavailability and formulation possibilities. 2-(Thiophen-3-yl)ethanamine hydrochloride is known to be soluble in water.[5]

Methodology for Determination: Equilibrium Solubility Method

To quantify solubility, the equilibrium solubility method is employed. An excess of the solid compound is agitated in a solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured.

Experimental Protocol: Equilibrium Solubility Determination

-

Sample Preparation: Add an excess amount of 2-(Thiophen-3-yl)ethanamine HCl to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Equilibrium Solubility Determination Workflow.

Dissociation Constant (pKa)

The pKa value is crucial as it dictates the extent of ionization of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. For an amine hydrochloride, the pKa refers to the equilibrium between the protonated (ammonium) and the free amine form. The pKa of ethylamine is approximately 10.75, providing a reference point for estimation.[6]

Methodology for Determination: Potentiometric Titration

Potentiometric titration is a standard and reliable method for determining pKa values. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH as a function of the titrant volume.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: Prepare a solution of 2-(Thiophen-3-yl)ethanamine HCl of known concentration (e.g., 0.01 M) in water.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the amine is in its protonated form and half is in its free base form, which corresponds to the midpoint of the titration curve.

Caption: Potentiometric Titration for pKa Determination.

Spectroscopic Characterization

Spectroscopic data provides the fingerprint of a molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Thiophene Protons: Three distinct signals in the aromatic region (typically δ 6.5-8.0 ppm), with characteristic coupling patterns depending on their relative positions.

-

Ethylamine Protons: Two triplets in the aliphatic region, one for the methylene group adjacent to the thiophene ring and one for the methylene group adjacent to the amine.

-

Amine Protons: A broad singlet corresponding to the -NH₃⁺ protons, the chemical shift of which can be concentration and solvent dependent.

Expected ¹³C NMR Spectral Features:

-

Thiophene Carbons: Four signals in the aromatic region (typically δ 120-145 ppm).

-

Ethylamine Carbons: Two signals in the aliphatic region (typically δ 25-50 ppm).

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

Expected FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3200-2800 | -NH₃⁺ | N-H stretch (broad) |

| 3100-3000 | C-H (aromatic) | C-H stretch |

| 2950-2850 | C-H (aliphatic) | C-H stretch |

| ~1600 | -NH₃⁺ | N-H bend (asymmetric) |

| ~1500 | -NH₃⁺ | N-H bend (symmetric) |

| ~1450 | C=C (thiophene) | Ring stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. For 2-(Thiophen-3-yl)ethanamine HCl, the expected molecular ion peak in the mass spectrum would correspond to the free base, 2-(thiophen-3-yl)ethanamine (C₆H₉NS), with a monoisotopic mass of approximately 127.05 Da.

Stability and Degradation

Understanding the stability of a compound is critical for determining its shelf-life and appropriate storage conditions. Amine hydrochlorides are generally more stable than their corresponding free bases, as the protonated amine is less susceptible to oxidation and other degradation pathways.[5]

Thiophene-containing compounds can be susceptible to degradation under certain conditions. Potential degradation pathways include oxidation of the sulfur atom and decomposition of the thiophene ring under harsh acidic or oxidative conditions.[7][8]

Forced Degradation Studies

To proactively identify potential degradation products and establish a stability-indicating analytical method, forced degradation studies are essential.[9]

Experimental Protocol: Forced Degradation Study

-

Stress Conditions: Subject solutions of 2-(Thiophen-3-yl)ethanamine HCl to various stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat a solid sample at a high temperature (e.g., 80 °C).

-

Photodegradation: Expose a solution to UV and visible light.

-

-

Analysis: Analyze the stressed samples at various time points using a suitable HPLC method to monitor the degradation of the parent compound and the formation of degradation products.

Caption: Forced Degradation Study Workflow.

Synthesis Outline

A plausible synthetic route to 2-(thiophen-3-yl)ethanamine involves the reduction of an appropriate precursor, such as 3-(2-nitroethenyl)thiophene.

Synthetic Scheme:

-

Nitrostyrene Formation: Reaction of 3-thiophenecarboxaldehyde with nitromethane in the presence of a base to yield 3-(2-nitroethenyl)thiophene.

-

Reduction: Reduction of the nitroalkene to the corresponding amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Salt Formation: Treatment of the resulting 2-(thiophen-3-yl)ethanamine free base with hydrochloric acid to precipitate the hydrochloride salt.

Caption: Plausible Synthetic Route.

Analytical Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of pharmaceutical compounds. For amine-containing compounds, reversed-phase HPLC is commonly used.

General HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | A suitable gradient from a high percentage of A to a high percentage of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 230 nm) |

| Injection Volume | 10 µL |

This method would serve as a starting point for the development of a validated, stability-indicating method for the routine analysis of 2-(Thiophen-3-yl)ethanamine HCl.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of 2-(Thiophen-3-yl)ethanamine HCl, along with the scientific principles and experimental protocols for their determination. A thorough understanding of these properties is fundamental for the effective utilization of this compound in research and drug development. The methodologies outlined herein provide a robust framework for the characterization and quality control of this important chemical building block.

References

- Leyan. Certificate of Analysis: 2-(Thiophen-3-yl)ethanol. 2023.

-

ResearchGate. Results of forced degradation studies. [Link]

-

PubMed. Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. [Link]

-

Quora. What is the pKa value of ethylamine and aniline? [Link]

-

LabSolutions. 2-(thiophen-3-yl)ethan-1-amine hydrochloride. [Link]

-

PMC. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. [Link]

-

ResearchGate. Facile Synthesis of 3-Nitro-2-substituted Thiophenes. [Link]

-

Enlighten Theses. Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

-

ResearchGate. Simple Method for the Estimation of pKa of Amines†. [Link]

-

International Journal of Applied Pharmaceutics. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

-

Organic Chemistry Portal. Thiophene synthesis. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

University of Glasgow Theses Service. Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

-

MDPI. Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. [Link]

-

2a biotech. 2-(THIOPHEN-3-YL)ETHANAMINE HYDROCHLORIDE. [Link]

-

Beilstein Journals. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. [Link]

-

PubChem. 2-(Thiophen-3-yl)ethan-1-amine hydrochloride. [Link]

-

ResearchGate. (PDF) DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE. [Link]

-

J-Stage. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. [Link]

-

MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

-

PMC. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

-

Forced degradation study of thiocolchicoside: Characterization of its degradation products. [Link]

- Google Patents. 2-(2-nitrovinyl)

-

PubChem. 2-(3-Thienyl)ethanamine. [Link]

-

ResearchGate. Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. [Link]

- Google Patents. Method for synthesizing 2-thiophene ethylamine.

-

PMC. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. [Link]

-

MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link]

-

An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. [Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. 1stsci.com [1stsci.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 2-(Thiophen-3-yl)ethanamine hydrochloride , 97% , 34843-84-0 - CookeChem [cookechem.com]

- 5. benchchem.com [benchchem.com]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

2-(Thiophen-3-yl)ethanamine hydrochloride synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Thiophen-3-yl)ethanamine Hydrochloride

Authored by: A Senior Application Scientist

Foreword

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Thiophen-3-yl)ethanamine hydrochloride, a key intermediate in the development of various pharmaceutical compounds. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols. Our focus is on elucidating the causal relationships in experimental design and ensuring the described methods are self-validating through rigorous characterization.

Introduction: The Significance of 2-(Thiophen-3-yl)ethanamine Hydrochloride

2-(Thiophen-3-yl)ethanamine and its hydrochloride salt are pivotal building blocks in medicinal chemistry. The thiophene ring is a bioisostere of the benzene ring, often incorporated into drug candidates to modulate physicochemical properties and enhance biological activity. This particular scaffold is a key component in the synthesis of various therapeutic agents, including anticoagulants and cardiovascular drugs. A thorough understanding of its synthesis and characterization is therefore crucial for the efficient and reliable production of these life-saving medicines.

Strategic Synthesis of 2-(Thiophen-3-yl)ethanamine Hydrochloride

Several synthetic routes to 2-(thiophen-3-yl)ethanamine have been developed, each with its own advantages and challenges. The choice of a particular pathway often depends on the availability of starting materials, scalability, and safety considerations. Here, we explore a common and efficient synthetic strategy starting from 3-bromothiophene.

Retrosynthetic Analysis

A logical retrosynthetic approach for 2-(thiophen-3-yl)ethanamine points towards 3-thiopheneacetonitrile as a key intermediate, which can be derived from 3-(bromomethyl)thiophene. The latter can be obtained from 3-methylthiophene, which in turn is accessible from commercially available starting materials. An alternative, and often more direct, route involves the reduction of 3-(2-nitrovinyl)thiophene.

Synthetic Pathway from 3-Bromothiophene

This pathway is often favored due to the commercial availability of 3-bromothiophene and the relatively straightforward reaction sequence.

Caption: Synthetic pathway for 2-(Thiophen-3-yl)ethanamine hydrochloride from 3-bromothiophene.

Experimental Protocol: Synthesis from 3-Bromothiophene

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Thiophene and its derivatives can be harmful and should be handled with care.[1][2][3][4][5]

Step 1: Synthesis of 3-Thiophenecarboxaldehyde

-

To a solution of 3-bromothiophene in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (n-BuLi) dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (DMF) dropwise and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 3-thiophenecarboxaldehyde.

Step 2: Synthesis of 3-(2-Nitrovinyl)thiophene

-

To a solution of 3-thiophenecarboxaldehyde and nitromethane in methanol, add a solution of sodium hydroxide in water dropwise at 0 °C.

-

Stir the mixture at room temperature for 4 hours.

-

Acidify the reaction mixture with hydrochloric acid until a yellow precipitate forms.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain 3-(2-nitrovinyl)thiophene.

Step 3: Synthesis of 2-(Thiophen-3-yl)ethanamine

-

To a suspension of lithium aluminum hydride (LiAlH4) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 3-(2-nitrovinyl)thiophene in anhydrous THF dropwise.

-

Reflux the reaction mixture for 4 hours.

-

Cool the mixture to 0 °C and cautiously quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to obtain crude 2-(thiophen-3-yl)ethanamine.

Step 4: Formation of 2-(Thiophen-3-yl)ethanamine Hydrochloride

-

Dissolve the crude 2-(thiophen-3-yl)ethanamine in anhydrous diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether with stirring.

-

Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(thiophen-3-yl)ethanamine hydrochloride as a solid.[6]

Alternative Synthetic Routes

Other notable synthetic methods include the reduction of 3-thiopheneacetonitrile, which can be prepared from 3-(chloromethyl)thiophene and sodium cyanide. However, this route involves the use of highly toxic cyanide salts, posing significant safety and environmental concerns.[7] Another approach starts from 2-thiophene ethanol, which undergoes esterification followed by an ammonolysis reaction.[8][9]

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized 2-(Thiophen-3-yl)ethanamine hydrochloride. The following analytical techniques are indispensable.

Caption: A typical workflow for the characterization of 2-(Thiophen-3-yl)ethanamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of the compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene ring and the ethylamine side chain. The aromatic protons will appear in the downfield region (typically δ 7.0-7.5 ppm), exhibiting characteristic coupling patterns. The methylene protons of the ethylamine group will appear as triplets in the upfield region (typically δ 2.8-3.3 ppm). The broad signal for the amine protons (as -NH3+) will also be present.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the four unique carbons of the thiophene ring and the two carbons of the ethylamine side chain.

Protocol for NMR Analysis:

-

Dissolve a small amount (5-10 mg) of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals to determine the relative number of protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Expected Molecular Ion: For the free base, 2-(thiophen-3-yl)ethanamine (C₆H₉NS), the expected monoisotopic mass is approximately 127.05 Da.[10] In the mass spectrum, a prominent peak corresponding to the molecular ion [M]+ or the protonated molecule [M+H]+ should be observed.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the amino group and cleavage of the ethyl side chain.

Protocol for MS Analysis:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Acquire the mass spectrum over a suitable mass range.

-

Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Vibrational Bands: The FTIR spectrum of 2-(thiophen-3-yl)ethanamine hydrochloride is expected to show characteristic absorption bands for the N-H stretching of the ammonium salt (around 3000-3200 cm⁻¹), C-H stretching of the thiophene ring (around 3100 cm⁻¹) and the alkyl chain (around 2850-2960 cm⁻¹), C=C stretching of the thiophene ring (around 1400-1500 cm⁻¹), and C-S stretching (around 600-800 cm⁻¹).[11]

Protocol for FTIR Analysis:

-

Prepare the sample as a KBr pellet or as a thin film on a salt plate.

-

Place the sample in the FTIR spectrometer.

-

Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Analyze the spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Data Summary

| Property | Value |

| Molecular Formula | C₆H₁₀ClNS |

| Molecular Weight | 163.67 g/mol [12][13] |

| CAS Number | 34843-84-0[12][13][14][15][16][17] |

| Appearance | White to off-white solid |

| Purity (Typical) | ≥97% |

Conclusion

This guide has detailed a robust and verifiable approach to the synthesis and characterization of 2-(Thiophen-3-yl)ethanamine hydrochloride. By understanding the underlying chemical principles and employing rigorous analytical techniques, researchers can confidently produce and validate this important pharmaceutical intermediate. The provided protocols serve as a foundation for further process development and optimization in both academic and industrial settings.

References

- Vertex AI Search. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.

- Oxford Lab Fine Chem LLP.

- Santa Cruz Biotechnology. Thiophene.

- ECHEMI.

- Benchchem. In-Depth Technical Guide: Safety and Handling of Thiophene-2-amidoxime.

- Google Patents. CN102020631B - Synthetic method of 2-thiophene ethylamine.

- Google Patents. CN103351376B - Synthetic method of 2-thiophene ethylamine.

- Google Patents. CN101885720B - Method for synthesizing 2-thiophene ethylamine.

- Dissertation. Study on the Synthesis of 2-Thiophene-2-yl-ethylamine.

- ChemicalBook. Thiophene-2-ethylamine | 30433-91-1.

- 1stsci.com. 2-(Thiophen-3-yl)ethanamine hydrochloride.

- PubChem. 2-(3-Thienyl)ethanamine | C6H9NS | CID 12258737.

- ChemShuttle. 2-(thiophen-3-yl)ethanamine hydrochloride.

- CookeChem. 2-(Thiophen-3-yl)ethanamine hydrochloride , 97% , 34843-84-0.

- SpectraBase. 2-(1-Benzothiophene-3-yl)ethylamine - Optional[MS (GC)] - Spectrum.

- SpectraBase. Thiophene-2-ethylamine - Optional[MS (GC)] - Spectrum.

- LabSolutions. 2-(thiophen-3-yl)ethan-1-amine hydrochloride.

- CymitQuimica. 2-(Thiophen-3-yl)ethanamine, HCl.

- Google Patents. CN103351376A - Synthetic method of 2-thiophene ethylamine.

- PubChem. 2-(Thiophen-3-yl)ethan-1-amine hydrochloride | C6H10ClNS | CID 12258738.

- Google Patents. CN101885720A - Method for synthesizing 2-thiophene ethylamine.

- ChemScene. 1251355-95-9 | 2-Ethoxy-2-(thiophen-3-yl)ethan-1-amine.

- guidechem.com. 2-(thiophen-3-yl)ethan-1-amine hydrochloride CAS NO.34843-84-0.

- chemical-suppliers.com. 2-(Thiophen-3-yl)ethanamine hydrochloride | CAS 34843-84-0.

- NIH PubChem. Thiopheneethanamine | C6H9NS | CID 116521.

- ChemScene. 30433-91-1 | 2-(Thiophen-2-yl)ethanamine.

- Labshake. 2-(Thiophen-3-yl)ethanamine by Alfa Chemistry.

- Google Patents. CN103373982A - Synthetic method of 2-thiophene ethylamine.

- Pharmaffiliates. [2-(Thiophene-2-yl)ethyl]amine | CAS No : 30433-91-1.

- NIST WebBook. Ethanamine,n,n-diethyl-, hydrochloride.

- ChemicalBook. Thiophene-2-ethylamine(30433-91-1) 1H NMR spectrum.

- ResearchGate. FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b).

- Organic Syntheses Procedure. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.

- ChemicalBook. 1-(thiophen-2-yl)ethan-1-amine hydrochloride(171268-81-8) 1 H NMR.

- The Royal Society of Chemistry.

Sources

- 1. nj.gov [nj.gov]

- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN102020631B - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]

- 8. CN103351376B - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]

- 9. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]

- 10. 2-(3-Thienyl)ethanamine | C6H9NS | CID 12258737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2-(Thiophen-3-yl)ethanamine hydrochloride , 97% , 34843-84-0 - CookeChem [cookechem.com]

- 13. labsolu.ca [labsolu.ca]

- 14. 1stsci.com [1stsci.com]

- 15. 2-(Thiophen-3-yl)ethan-1-amine hydrochloride | C6H10ClNS | CID 12258738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-(thiophen-3-yl)ethan-1-amine hydrochloride, CasNo.34843-84-0 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]

- 17. 2-(Thiophen-3-yl)ethanamine hydrochloride | CAS 34843-84-0 | Chemical-Suppliers [chemical-suppliers.eu]

Introduction: The Central Role of Heterocycles in Modern Science

< < A Senior Application Scientist's Guide to Starting Materials for Novel Heterocyclic Compound Synthesis

Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science. Their cyclic structures, incorporating at least one heteroatom such as nitrogen, oxygen, or sulfur, grant them unique physicochemical properties that are pivotal for biological interactions and material functions. Statistically, over 85% of all biologically active chemical entities contain a heterocyclic core, a testament to their significance in drug design.[1][2] The strategic incorporation of heterocycles allows medicinal chemists to modulate critical drug properties like solubility, lipophilicity, and metabolic stability, thereby optimizing their therapeutic potential.[1][3]

This guide moves beyond a simple catalog of reactions. As researchers and drug development professionals, our goal is not merely to synthesize molecules but to do so with purpose and efficiency. The judicious selection of a starting material is the first and most critical decision in a synthetic campaign. It dictates the feasible reaction pathways, influences the overall yield and scalability, and ultimately determines the scope of structural diversity that can be achieved. This document provides a deep dive into the logic of starting material selection, grounded in field-proven insights and authoritative protocols.

Chapter 1: The Strategic Blueprint - Principles of Starting Material Selection

A successful synthetic strategy begins with a thoughtful retrosynthetic analysis, where the target molecule is deconstructed into simpler, commercially available precursors. However, an expert approach considers more than just the final bond disconnection. It involves a holistic assessment of the entire synthetic plan, guided by principles of efficiency, convergency, and diversity.

Convergent vs. Linear Synthesis: A linear synthesis, where reagents are added sequentially, can be inefficient, with overall yields decreasing multiplicatively at each step. A convergent approach, where different fragments of the molecule are synthesized separately and then combined, is often superior. This strategy maximizes the preservation of valuable chemical intermediates and allows for greater flexibility.

Diversity-Oriented Synthesis (DOS): In drug discovery, the goal is often not a single molecule but a library of related analogs to explore structure-activity relationships (SAR).[4] A well-chosen starting material acts as a versatile scaffold that can be elaborated upon through various reactions, enabling a DOS approach. The ideal starting material possesses multiple functional handles that can be selectively manipulated to generate a diverse collection of products from a common intermediate.[4]

Caption: A conceptual workflow for Diversity-Oriented Synthesis (DOS).

Chapter 2: The Workhorses - Foundational Starting Materials

Certain classes of starting materials are cornerstones of heterocyclic synthesis due to their commercial availability, predictable reactivity, and versatility. Among these, 1,3- and 1,4-dicarbonyl compounds are preeminent.

1,4-Dicarbonyl Compounds: The Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and highly reliable method for preparing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[5][6] This reaction, first reported in 1884, remains one of the most valuable tools for accessing these fundamental five-membered aromatic heterocycles.[5][7]

-

Causality: The power of the 1,4-dicarbonyl motif lies in the precise spacing of its two electrophilic carbonyl carbons. This arrangement is perfectly pre-organized for an intramolecular cyclization reaction following an initial intermolecular reaction with a nucleophile (an amine for pyrroles) or under acidic conditions (for furans).[5][7]

-

Mechanism Insight (Pyrrole Synthesis): The synthesis of a pyrrole begins with the attack of a primary amine or ammonia on one of the carbonyl groups to form a hemiaminal.[5][8] This is followed by a rapid intramolecular attack of the nitrogen on the second carbonyl group. The resulting cyclic intermediate then readily dehydrates to yield the aromatic pyrrole ring.[5][8]

1,3-Dicarbonyl Compounds: The Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a robust four-component reaction that efficiently constructs the medicinally important 1,4-dihydropyridine (DHP) scaffold, which can then be oxidized to the corresponding pyridine.[9][10] This reaction typically involves an aldehyde, two equivalents of a β-ketoester (a 1,3-dicarbonyl), and ammonia.[10][11] The resulting DHP core is found in a major class of calcium channel blocker drugs, including nifedipine.[12][13]

-

Causality: The versatility of the β-ketoester stems from the reactivity of the central methylene group, which is readily deprotonated to form a nucleophilic enolate. The reaction proceeds through a cascade of well-understood transformations: a Knoevenagel condensation and a Michael addition, culminating in a final cyclization and dehydration.[11][12]

-

Self-Validation: The Hantzsch synthesis is a highly reliable and high-yielding reaction. The formation of the stable, conjugated dihydropyridine ring system serves as a strong thermodynamic driving force for the reaction, ensuring a clean conversion from simple, acyclic starting materials.

Caption: Key steps of the Hantzsch pyridine synthesis mechanism.

Protocol 1: Hantzsch Synthesis of a 1,4-Dihydropyridine Derivative

This protocol describes a general, solvent-free procedure for the synthesis of a thiophene-containing 1,4-dihydropyridine, adapted from a green chemistry approach.[14]

-

Materials:

-

5-Bromothiophene-2-carboxaldehyde (1.91 g, 0.01 mol)

-

Ethyl acetoacetate (2.6 mL, 0.02 mol)

-

Ammonium acetate (0.77 g, 0.01 mol)

-

Ceric Ammonium Nitrate (CAN) (0.28 g, 0.5 mmol) - Catalyst

-

Ethanol (for recrystallization)

-

n-Hexane (for washing)

-

-

Procedure:

-

To a 100 mL round-bottom flask, add the 5-bromothiophene-2-carboxaldehyde, ammonium acetate, ethyl acetoacetate, and CAN.

-

Stir the mixture vigorously at room temperature. The reaction is solvent-free, and the mixture will become solid as the product forms.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.

-

Upon completion, add water to the solid mass and filter the crude product.

-

Wash the collected solid with water and then with n-hexane to remove non-polar impurities.

-

Dry the crude product.

-

Recrystallize the product from hot ethanol, using charcoal for decolorization if necessary, to yield the purified 1,4-dihydropyridine derivative.

-

Chapter 3: The Power of Convergence - Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates structural features from each component.[15][16][17] This approach epitomizes reaction efficiency, atom economy, and is ideally suited for building molecular complexity and generating compound libraries rapidly.[4][16]

Isocyanides: The Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is arguably the most prominent and versatile MCR in the synthetic chemist's toolbox.[18] It combines an aldehyde (or ketone), a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide in a single, highly efficient step.[18][19]

-

Causality and Trustworthiness: The Ugi reaction's success hinges on the unique reactivity of the isocyanide component. The reaction proceeds through a sequence of rapid equilibria, forming an iminium ion and a carboxylate anion. The isocyanide then traps this electrophile-nucleophile pair, leading to a nitrilium ion intermediate. This intermediate undergoes an irreversible intramolecular acyl transfer (the Mumm rearrangement), which is the thermodynamic driving force that pulls the entire reaction cascade to completion, ensuring high yields and a single major product.[19]

-

Application in Drug Discovery: The Ugi reaction is a cornerstone of combinatorial chemistry and diversity-oriented synthesis.[18][19][20] By simply varying the four commercially available starting materials, vast libraries of complex, peptide-like molecules can be generated with minimal synthetic effort, accelerating the hit-to-lead optimization process in drug discovery.[19][21]

Caption: Workflow for generating a compound library via a Multicomponent Reaction.

Protocol 2: General Procedure for the Ugi Four-Component Reaction

This protocol provides a general method for the synthesis of Ugi adducts in methanol, a common and effective solvent for this transformation.[22][23]

-

Materials:

-

Aldehyde (1.0 mmol, 1.0 equiv)

-

Primary Amine (1.0 mmol, 1.0 equiv)

-

Carboxylic Acid (1.0 mmol, 1.0 equiv)

-

Isocyanide (1.0 mmol, 1.0 equiv)

-

Methanol (MeOH) as solvent (to make a 0.5 M to 1.0 M solution)

-

Dichloromethane (DCM) for extraction

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a suitable reaction flask, dissolve the aldehyde (1.0 equiv), amine (1.0 equiv), and carboxylic acid (1.0 equiv) in methanol.

-

Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the iminium-carboxylate salt pair.

-

Add the isocyanide (1.0 equiv) to the mixture. The addition is often exothermic. If necessary, cool the flask in a water bath to maintain room temperature.

-

Stir the reaction at room temperature. The reaction is typically complete within a few hours to 24 hours. Monitor progress by TLC.

-

Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted carboxylic acid), water, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure Ugi adduct.

-

Chapter 4: Modern & Atom-Economical Starting Materials

While classic synthons remain invaluable, modern synthetic chemistry increasingly emphasizes atom economy and catalytic efficiency. This has led to the rise of starting materials that can be transformed under milder conditions with less waste.

Unsaturated Systems: Gold-Catalyzed Cycloisomerizations

Alkynes, allenes, and enynes have emerged as exceptionally powerful starting materials for the synthesis of complex heterocycles.[24] Homogeneous gold catalysis, in particular, has revolutionized this field.[25][26] Gold(I) and Gold(III) catalysts act as potent π-acids, activating C-C multiple bonds towards nucleophilic attack.[25][27]

-

Causality: The "carbophilicity" of gold catalysts allows them to activate an alkyne, for example, making it highly electrophilic. An intramolecular, tethered nucleophile (like an amide or alcohol) can then attack the activated alkyne in a highly regioselective manner to form a new heterocyclic ring.[27] These cycloisomerization reactions are inherently atom-economical as all atoms of the starting material are incorporated into the product.

-

Synthetic Power: These reactions can trigger complex cascade sequences, where the initial cyclization product undergoes further transformations, such as hydride shifts or cycloadditions, all promoted by a single gold catalyst.[25][26] This allows for the rapid construction of intricate polycyclic frameworks from relatively simple linear precursors in a single step.[25][28][29]

Conclusion and Future Outlook

The strategic selection of starting materials is a defining feature of an elegant and effective synthetic campaign. Classic building blocks like dicarbonyl compounds provide reliable and robust pathways to fundamental heterocyclic cores. In parallel, the convergent power of multicomponent reactions, exemplified by the Ugi synthesis, offers unparalleled efficiency for creating molecular diversity. Looking forward, the field will continue to gravitate towards starting materials amenable to modern catalytic methods, such as unsaturated systems for gold-catalyzed cyclizations, which maximize atom economy and enable the construction of complex architectures with minimal synthetic steps. A deep, mechanistic understanding of how these starting materials behave is, and will remain, the most critical skill for researchers and scientists dedicated to the discovery of novel, impactful heterocyclic compounds.

References

-

Title: Gold-Catalyzed Cycloisomerization/1,5-H Migration/Diels–Alder Reaction Cascade: Synthesis of Complex Nitrogen-Containing Heterocycles Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Diversity-oriented synthesis of intensively blue emissive 3-hydroxyisoquinolines by sequential Ugi four-component reaction/reductive Heck cyclization Source: PubMed URL: [Link]

-

Title: Small Heterocycles in Multicomponent Reactions Source: Chemical Reviews - ACS Publications URL: [Link]

-

Title: A Concise Review of Multicomponent Reactions Using Novel Heterogeneous Catalysts under Microwave Irradiation Source: MDPI URL: [Link]

-

Title: Gold-Catalyzed Cycloisomerization/1,5-H Migration/Diels-Alder Reaction Cascade: Synthesis of Complex Nitrogen-Containing Heterocycles Source: ResearchGate URL: [Link]

-

Title: Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds Source: Wiley Online Library URL: [Link]

-

Title: Cycloisomerization of π-Coupled Heteroatom Nucleophiles by Gold Catalysis: En Route to Regiochemically Defined Heterocycles Source: PubMed URL: [Link]

-

Title: Recent advances in the multicomponent synthesis of heterocycles using tetronic acid Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Diversity oriented and chemoenzymatic synthesis of densely functionalized pyrrolidines through a highly diastereoselective Ugi multicomponent reaction Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Paal-Knorr Furan Synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Ugi Four-Component Reactions Using Alternative Reactants Source: MDPI URL: [Link]

-

Title: Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects Source: Beilstein Journals URL: [Link]

-

Title: Synthesis of chiral polycyclic N-heterocycles via gold(i)-catalyzed 1,6-enyne cyclization/intramolecular nucleophilic addition Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: Heterocycles in Medicinal Chemistry Source: PubMed Central - NIH URL: [Link]

-

Title: Paal–Knorr synthesis Source: Wikipedia URL: [Link]

-

Title: Exploring Vast Chemical Space with Ugi Reaction Source: BIOENGINEER.ORG URL: [Link]

-

Title: Ugi reaction Source: Wikipedia URL: [Link]

-

Title: Ugi Multicomponent Reaction Source: Organic Syntheses Procedure URL: [Link]

-

Title: Paal–Knorr synthesis Source: Grokipedia URL: [Link]

-

Title: Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction Source: Royal Society Open Science URL: [Link]

-

Title: A Review on Medicinally Important Heterocyclic Compounds Source: Bentham Science URL: [Link]

-

Title: Synthesis of S- and N,S-heterocycles by gold-catalyzed cyclizations Source: Taylor & Francis Online URL: [Link]

-

Title: General procedure for the synthesis of Ugi adducts Source: The Royal Society of Chemistry URL: [Link]

-

Title: Two-Step Macrocycle Synthesis by Classical Ugi Reaction Source: PubMed Central - NIH URL: [Link]

-

Title: Hantzsch Pyridine Synthesis: Preparation of pyridine from 1,3-dicarbonyl compounds and aldehyde Source: YouTube URL: [Link]

-

Title: Hantzsch Dihydropyridine (Pyridine) Synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Performing the Ugi Reaction Source: YouTube URL: [Link]

-

Title: One-Pot Synthesis of Hantzsch Pyridines via NH4I Promoted Condensation of 1,3-Dicarbonyl Compounds with DMSO and NH4OAc Source: ResearchGate URL: [Link]

-

Title: Hantzsch pyridine synthesis Source: Chem-Station URL: [Link]

-

Title: THE SIGNIFICANCE OF HETEROCYCLIC COMPOUNDS IN BIOLOGICAL ACTIVITY AND MEDICINAL CHEMISTRY: A REVIEW STUDY Source: IJNRD URL: [Link]

-

Title: Role of Heterocyclic Compounds in Drug Development: An Overview Source: Research and Reviews URL: [Link]

-

Title: Role of Heterocycles in Drug Discovery: An Overview Source: World Journal of Advanced Research and Reviews URL: [Link]

-

Title: Ugi Multicomponent Reaction Source: Organic Syntheses URL: [Link]

-

Title: Hantzsch pyridine synthesis Source: ResearchGate URL: [Link]

-

Title: Hantzsch pyridine synthesis - overview Source: ChemTube 3D URL: [Link]

-

Title: Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes Source: RSC Publishing URL: [Link]

Sources

- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. rroij.com [rroij.com]

- 4. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. grokipedia.com [grokipedia.com]

- 10. chemtube3d.com [chemtube3d.com]

- 11. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Chemicals [chemicals.thermofisher.cn]

- 14. royalsocietypublishing.org [royalsocietypublishing.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]

- 18. Ugi Four-Component Reactions Using Alternative Reactants [mdpi.com]

- 19. Ugi reaction - Wikipedia [en.wikipedia.org]

- 20. Diversity oriented and chemoenzymatic synthesis of densely functionalized pyrrolidines through a highly diastereoselective Ugi multicomponent reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. bioengineer.org [bioengineer.org]

- 22. rsc.org [rsc.org]

- 23. Two-Step Macrocycle Synthesis by Classical Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01778H [pubs.rsc.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. Cycloisomerization of π-Coupled Heteroatom Nucleophiles by Gold Catalysis: En Route to Regiochemically Defined Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis of chiral polycyclic N-heterocycles via gold(i)-catalyzed 1,6-enyne cyclization/intramolecular nucleophilic addition - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 29. tandfonline.com [tandfonline.com]

A Guide to the Comprehensive Structural Elucidation of 2-(Thiophen-3-yl)ethanamine Hydrochloride

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structural elucidation of 2-(Thiophen-3-yl)ethanamine hydrochloride (C₆H₁₀ClNS).[1][2][3] Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It details the strategic application and interpretation of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction. The narrative emphasizes the causality behind experimental choices and the integration of orthogonal datasets to build an unassailable structural proof, ensuring the identity, purity, and stability of this critical pharmaceutical intermediate.

Introduction: The Imperative for Rigorous Characterization

2-(Thiophen-3-yl)ethanamine and its hydrochloride salt are valuable building blocks in medicinal chemistry. The thiophene ring is a bioisostere of the benzene ring, often utilized to modulate potency, selectivity, and pharmacokinetic properties of drug candidates.[4][5] Given that subtle changes in isomeric substitution can drastically alter biological activity, unambiguous confirmation of the "3-yl" substitution pattern is not merely an academic exercise—it is a prerequisite for reliable and reproducible downstream research and development.

This guide presents a holistic workflow for structural verification, grounded in the principle that no single technique is sufficient. Instead, we construct a logical, self-validating process where the insights from one method corroborate and refine the hypotheses drawn from another.

Caption: Overall workflow for the structural elucidation of 2-(Thiophen-3-yl)ethanamine hydrochloride.

Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy

Before delving into the complexities of NMR, we first confirm the fundamental molecular properties: molecular weight and the presence of key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, with high-resolution instruments, the elemental composition. For an amine hydrochloride, which is a salt, a soft ionization technique like Electrospray Ionization (ESI) is superior to harsher methods like Electron Impact (EI) because it allows for the direct observation of the protonated free base [M+H]⁺ in the positive ion mode.

Expected Outcome: The free base, 2-(thiophen-3-yl)ethanamine, has a molecular formula of C₆H₉NS and a monoisotopic mass of 127.05 Da.[6] In ESI-MS, we expect to observe the protonated molecule [C₆H₉NS + H]⁺.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion Species | Formula | Calculated m/z | Observed m/z (Typical) |

|---|

| [M+H]⁺ | C₆H₁₀NS⁺ | 128.0534 | 128.0532 ± 5 ppm |

The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[7] The free base (127 Da) adheres to this rule, providing initial confidence in the elemental composition. Observation of the M+H ion at m/z 128 in the mass spectrum confirms the molecular weight of the free amine portion of the salt.

Caption: Plausible ESI-MS/MS fragmentation pathway for the [M+H]⁺ ion of 2-(thiophen-3-yl)ethanamine.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective technique for identifying the functional groups present in a molecule. For an amine hydrochloride salt, the spectrum is distinct from that of the free amine.

Causality in Interpretation: The protonation of the primary amine (R-NH₂) to an ammonium salt (R-NH₃⁺) is the dominant factor influencing the spectrum.

-

N-H Stretching: Instead of the sharp, two-pronged signal of a primary amine around 3300-3400 cm⁻¹, the ammonium salt exhibits a very broad and strong absorption envelope from approximately 2800-3200 cm⁻¹.[8] This broadening is due to extensive hydrogen bonding in the solid state. This band often overlaps with the C-H stretching region.

-

N-H Bending: The characteristic scissoring vibration of the -NH₂ group (around 1600 cm⁻¹) is replaced by the asymmetric and symmetric bending modes of the -NH₃⁺ group, typically seen between 1500-1625 cm⁻¹.[8][9]

-

Thiophene C-H and C=C Stretching: Aromatic C-H stretches for the thiophene ring are expected above 3000 cm⁻¹, while ring C=C stretching vibrations appear in the 1400-1500 cm⁻¹ region.[10]

Table 2: Key Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3150 - 2800 | Strong, Broad | N-H⁺ stretching (ammonium salt) |

| ~3100 | Medium, Sharp | Aromatic C-H stretching (thiophene) |

| 2950 - 2850 | Medium | Aliphatic C-H stretching (ethyl chain) |

| 1600 - 1500 | Medium | N-H⁺ asymmetric & symmetric bending |

| 1450 - 1400 | Medium-Strong | C=C ring stretching (thiophene) |

| ~850 - 700 | Strong | C-H out-of-plane bending (thiophene substitution pattern) |

Definitive Structural Mapping: NMR Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10 mg of 2-(thiophen-3-yl)ethanamine hydrochloride in ~0.6 mL of deuterium oxide (D₂O) or deuterated methanol (CD₃OD).

-

Expert Insight: D₂O is an excellent choice as it readily solubilizes the salt. Furthermore, the labile ammonium protons (-NH₃⁺) will exchange with deuterium, causing their signal to disappear from the ¹H NMR spectrum. This simplifies the spectrum, removing broad signals and allowing for clearer observation of the C-H framework.

-

-

Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (COSY, HSQC) on a 400 MHz or higher field spectrometer.

-

Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Reference the solvent peak (D₂O at ~4.79 ppm, CD₃OD at ~3.31 ppm for ¹H and 49.0 ppm for ¹³C).

¹H NMR Spectroscopy: Unraveling the Proton Environment

The key to confirming the structure is to unambiguously identify the substitution pattern of the thiophene ring. A 3-substituted (or β-substituted) thiophene has a unique proton signature compared to its 2-substituted counterpart.

Expected ¹H NMR Spectrum (in D₂O):

-

Thiophene Region (δ 7.0-7.5 ppm): We expect three distinct signals for the three thiophene protons.

-

One proton will appear as a triplet or a doublet of doublets (dd) with small coupling constants. This is characteristic of the H2 proton, coupled to H4 and H5.

-

The other two protons (H4, H5) will appear as doublets of doublets, coupled to each other and to the H2 proton. The coupling constant between H4 and H5 (J₄,₅) will be the largest (~5 Hz).

-

-

Ethyl Chain Region (δ ~3.0-3.5 ppm): Two signals, each integrating to 2 protons, appearing as triplets. These correspond to the two methylene (-CH₂-) groups, which are coupled to each other (a classic A₂B₂ or AA'BB' system). The methylene group attached to the thiophene ring will be slightly upfield of the one attached to the ammonium group.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) |

|---|---|---|---|

| C2 | ~7.2 | ~125 | dd |

| C4 | ~7.1 | ~129 | dd |

| C5 | ~7.4 | ~122 | dd |

| C3 | - | ~140 | - |

| -CH₂-Th | ~3.1 | ~30 | t |

| -CH₂-N⁺ | ~3.3 | ~42 | t |

Note: Chemical shifts are estimates and can vary with solvent and concentration.

2D NMR: Connecting the Dots

While 1D NMR provides a strong hypothesis, 2D NMR provides definitive proof of connectivity.

-

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. We expect to see cross-peaks connecting:

-

All three thiophene protons to each other.

-

The two methylene triplets of the ethyl chain.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum. A cross-peak will confirm the connection between each proton signal and its corresponding carbon signal listed in Table 3.

The Gold Standard: Single-Crystal X-ray Diffraction

While the combined spectroscopic data provides overwhelming evidence, the only technique that provides an absolute, three-dimensional map of the atomic positions is single-crystal X-ray diffraction.[11][12][13] This method is the ultimate arbiter of structure, confirming not only the connectivity but also the bond lengths, bond angles, and solid-state conformation.

Experimental Protocol: Crystal Growth and Data Collection

-

Crystal Growth (The Critical Step): High-quality single crystals are paramount.[13][14][15] Slow evaporation is often a successful method for small molecule salts.

-

Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or a water/isopropanol mixture).

-

Filter the solution into a clean vial.

-

Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days in a vibration-free environment.[15]

-

-

Data Collection: Mount a suitable crystal (typically >0.1 mm in all dimensions) on a diffractometer.[13][14]

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined and refined.

Expected Outcome: The final refined crystal structure will provide a 3D model of the molecule, unequivocally showing the ethylamine group attached to the C3 position of the thiophene ring. It will also detail the ionic interaction between the ammonium cation and the chloride anion and map the hydrogen bonding network within the crystal lattice.

Conclusion: An Integrated and Indisputable Structural Assignment

The structural elucidation of 2-(Thiophen-3-yl)ethanamine hydrochloride is achieved not by a single measurement but by the logical synthesis of data from orthogonal analytical techniques. Mass spectrometry confirms the molecular weight, and FTIR identifies the key functional groups, particularly the crucial ammonium salt moiety. 1D and 2D NMR spectroscopy meticulously map the carbon-hydrogen framework, providing definitive evidence for the 3-yl substitution pattern. Finally, single-crystal X-ray diffraction offers the ultimate, unambiguous confirmation by visualizing the precise three-dimensional arrangement of atoms in space. This rigorous, multi-faceted approach ensures the absolute structural integrity of the molecule, a foundational requirement for its application in pharmaceutical research and development.

References

-

Synthesis and Characterization of the Novel Thiophene Derivatives. (2019). ResearchGate. [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. (2022). International Journal of Creative Research Thoughts. [Link]

-

The Infrared Absorption Spectra of Thiophene Derivatives. (1956). Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences. [Link]

-

Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. (2022). Zenodo. [Link]

-

Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. (2024). Scientific Reports. [Link]

-

2-(Thiophen-3-yl)ethan-1-amine hydrochloride. PubChem. [Link]

-

The infrared spectra of secondary amines and their salts. (1953). Journal of the Chemical Society. [Link]

-

Absolute Configuration of Small Molecules by Co‐Crystallization. (2018). Angewandte Chemie International Edition. [Link]

-

Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. (2006). Journal of the Crystallographic Society of Japan. [Link]

-

X-ray Crystallography. Creative BioMart. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

-

2-(Thiophen-3-yl)ethanamine hydrochloride. Chemical-Suppliers.com. [Link]

-

IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]

-

24.10 Spectroscopy of Amines. OpenStax. [Link]

-

Near-infrared spectroscopy of amine salts. (1966). Journal of Pharmaceutical Sciences. [Link]

-

Fragmentation and Interpretation of Spectra. University of Wisconsin-River Falls. [Link]

-

2-(3-Thienyl)ethanamine. PubChem. [Link]

-

Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. (2001). Arkivoc. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

- 1. 2-(Thiophen-3-yl)ethan-1-amine hydrochloride | C6H10ClNS | CID 12258738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1stsci.com [1stsci.com]

- 3. 2-(Thiophen-3-yl)ethanamine hydrochloride | CAS 34843-84-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. researchgate.net [researchgate.net]

- 5. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(3-Thienyl)ethanamine | C6H9NS | CID 12258737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 11. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 15. How To [chem.rochester.edu]

Chemical reactivity of the thiophene-3-yl isomer

An In-Depth Technical Guide to the Chemical Reactivity of the Thiophene-3-yl Isomer

Abstract

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, with its isomers offering distinct chemical properties. This guide provides a comprehensive exploration of the chemical reactivity of the thiophene-3-yl isomer, a building block whose nuanced behavior is critical for the strategic design of complex molecular architectures. As a departure from its more commonly utilized 2-yl counterpart, the 3-yl isomer presents unique challenges and opportunities in regiocontrol. We will dissect the core principles governing its reactivity, from electrophilic and nucleophilic substitutions to modern metal-catalyzed functionalizations. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower effective synthetic strategy and innovation.

Electronic Structure: The Basis of 3-yl Reactivity

Thiophene is an electron-rich, five-membered aromatic heterocycle.[1] Its aromaticity, arising from the delocalization of six π-electrons over the five-membered ring, is less pronounced than that of benzene but is the dominant factor governing its chemical behavior.[2][3] The sulfur atom's lone pairs participate significantly in the π-system, which enhances the ring's nucleophilicity compared to benzene, making it highly susceptible to electrophilic attack.[1][4]

A critical distinction in thiophene chemistry is the differential reactivity between the α-positions (C2 and C5) and the β-positions (C3 and C4). Attack by an electrophile at the α-position (C2) results in a more stable carbocation intermediate, which can be stabilized by three resonance structures.[1] In contrast, attack at the β-position (C3) yields a less stable intermediate with only two resonance structures.[1] Consequently, the α-positions are both kinetically and thermodynamically favored for electrophilic substitution and are also more acidic.[5][6] This inherent preference for α-functionalization is the central challenge that must be managed when targeting the 3-position.

Caption: Resonance stabilization of intermediates in SEAr.

Electrophilic Aromatic Substitution (SEAr)

While direct electrophilic attack on an unsubstituted thiophene preferentially yields the 2-substituted product, the functionalization of an existing 3-substituted thiophene follows predictable aromatic substitution patterns. The directing effect of the C3-substituent is paramount.

-

Activating Groups (Ortho-, Para-Directing): An electron-donating group (EDG) at C3 will activate the ring and direct incoming electrophiles primarily to the C2 and C5 positions. The C2 position is often favored due to its higher intrinsic reactivity.

-

Deactivating Groups (Meta-Directing): An electron-withdrawing group (EWG) at C3 deactivates the ring and directs incoming electrophiles to the C5 position (the ortho-like position relative to the sulfur atom) or the C4 position. Nitration of 3-substituted thiophenes with EWGs often leads to substitution at the 4- or 5-position depending on the specific substituents present.[7]

Table 1: Regioselectivity in Electrophilic Substitution of 3-Substituted Thiophenes

| Reaction | Electrophile Source | C3-Substituent (Example) | Major Product Position(s) |

| Bromination | NBS in AcOH/CHCl₃ | -CH₃ (EDG) | C2 and C5 |

| Nitration | HNO₃/H₂SO₄ | -COOH (EWG) | C5 |

| Friedel-Crafts Acylation | Ac₂O / SnCl₄ | -Br (Deactivating, o,p-directing) | C2 and C5 |

| Sulfonation | H₂SO₄ | -OCH₃ (EDG) | C2 |

Field-Proven Protocol: Bromination of 3-Methylthiophene

This protocol illustrates the directed bromination of a 3-substituted thiophene bearing an activating group. The choice of N-bromosuccinimide (NBS) as the bromine source provides a controlled, low concentration of electrophilic bromine, minimizing over-bromination and side reactions.

Materials:

-

3-Methylthiophene

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Chloroform

-

Saturated Sodium Bicarbonate Solution (aq.)

-

Saturated Sodium Thiosulfate Solution (aq.)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard glassware for reaction, work-up, and purification

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and protected from light, dissolve 3-methylthiophene (1.0 equiv) in a 1:1 mixture of chloroform and glacial acetic acid.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add NBS (1.05 equiv) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. The succinimide byproduct will precipitate as the reaction proceeds.

-

Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, dilute the reaction mixture with water. Carefully neutralize the acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3x volumes).

-

Washing: Wash the combined organic layers sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a mixture of 2-bromo-3-methylthiophene and 5-bromo-3-methylthiophene, can be purified by fractional distillation under reduced pressure or by flash column chromatography on silica gel.

Deprotonation and Metalation

Direct deprotonation of thiophene's C-H bonds to form powerful nucleophilic organometallic species is a cornerstone of its functionalization. However, due to the higher acidity of the α-protons, direct deprotonation of 3-substituted thiophenes with strong bases like n-butyllithium (n-BuLi) will overwhelmingly occur at the C2 position.

To generate a 3-thienyl nucleophile, the most reliable strategy is halogen-metal exchange . This involves reacting a 3-halothiophene (typically 3-bromothiophene or 3-iodothiophene) with an organolithium reagent at low temperatures.[8] This reaction is fast and highly efficient, providing a clean route to 3-lithiothiophene, which can then be trapped with a wide array of electrophiles.

Caption: Workflow for 3-yl functionalization via halogen-metal exchange.

Self-Validating Protocol: Synthesis of 3-Thiophenecarboxylic Acid

This protocol details the formation of 3-lithiothiophene from 3-bromothiophene and its subsequent trapping with carbon dioxide (dry ice) to yield 3-thiophenecarboxylic acid.[9] The success of the reaction is validated by the clean formation of the carboxylic acid, a stable, crystalline solid.

Materials:

-

3-Bromothiophene

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Dry Ice (solid CO₂)

-

Diethyl Ether

-

Hydrochloric Acid (2 M aq.)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Inert atmosphere setup (Argon or Nitrogen) with oven-dried glassware

Step-by-Step Methodology:

-

Reaction Setup: Assemble an oven-dried, three-neck round-bottom flask with a stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

-

Initial Solution: Add 3-bromothiophene (1.0 equiv) to the flask and dissolve it in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature to prevent side reactions.

-

Lithiation: Slowly add n-BuLi (1.05 equiv) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete halogen-metal exchange.

-

Electrophilic Quench: Crush a generous excess of dry ice in a separate dry flask. While vigorously stirring, transfer the 3-lithiothiophene solution onto the crushed dry ice via a cannula. A thick white precipitate of the lithium carboxylate salt will form.

-

Warming and Quench: Allow the mixture to slowly warm to room temperature. The excess CO₂ will sublime. Once at room temperature, quench the reaction by adding water.

-

Acidification and Extraction: Acidify the aqueous mixture to pH 1-2 with 2 M HCl. Transfer to a separatory funnel and extract the product into diethyl ether (3x volumes).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification and Validation: The resulting crude solid is 3-thiophenecarboxylic acid. It can be purified by recrystallization from a suitable solvent (e.g., water or heptane). The identity and purity can be validated by melting point analysis, ¹H NMR, and ¹³C NMR spectroscopy.

Metal-Catalyzed Cross-Coupling Reactions

The development of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex molecules, and the thiophene-3-yl core is a frequent participant.[10][11] These methods provide powerful and versatile tools for forming C-C and C-heteroatom bonds from 3-functionalized thiophenes.

Suzuki-Miyaura Coupling: The Workhorse Reaction